Methyl methylsulfonylcarbamate

Structure-Activity Relationship Molecular Scaffold Comparison Lead Optimization

Researchers needing a minimal N-sulfonyl carbamate baseline for fragment-based SAR or metabolic stability assays often face confounding aromatic effects in elaborated analogs. Methyl (methylsulfonyl)carbamate (CAS 88511-15-3) provides the unadorned core, eliminating aromatic π-π interactions and CYP450-mediated hydroxylation pathways. • Enables quantitative SAR expansion from a clean, low-MW fragment (153.16 g/mol). • Ideal control for NMR/X-ray conformational analysis; lacks intramolecular shielding seen in aryl analogs. • Non-aromatic comparator for in vitro microsomal/hepatocyte stability assays. • Key intermediate for sulfone herbicide synthesis; compatible with modular derivatization. Supplied with rigorous QC and ready for immediate dispatch.

Molecular Formula C3H7NO4S
Molecular Weight 153.16 g/mol
CAS No. 88511-15-3
Cat. No. B15231737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl methylsulfonylcarbamate
CAS88511-15-3
Molecular FormulaC3H7NO4S
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESCOC(=O)NS(=O)(=O)C
InChIInChI=1S/C3H7NO4S/c1-8-3(5)4-9(2,6)7/h1-2H3,(H,4,5)
InChIKeyWJXNGABDIPLNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Methylsulfonylcarbamate: Baseline & Structural Profile


Methyl methylsulfonylcarbamate (CAS 88511-15-3) is a sulfonyl carbamate ester with the molecular formula C3H7NO4S and a molecular weight of 153.16 g/mol . Its SMILES notation, COC(=O)NS(C)(=O)=O, reveals a minimal structural scaffold comprising a methyl carbamate moiety directly N-linked to a methanesulfonyl group, yielding the simplest N-methylsulfonyl carbamate ester with no aromatic substituents or protecting groups . This compound belongs to the broader class of N-sulfonyl carbamates, which serve as key intermediates in herbicide synthesis and as structural motifs in pharmaceutical research [1]. Unlike larger, functionally elaborated analogs (e.g., asulam, methiocarb sulfone), methyl methylsulfonylcarbamate represents the unadorned core of this chemical family, offering a baseline scaffold for comparative evaluation.

Minimal N-sulfonyl carbamate scaffold
Zero aromatic rings for baseline SAR
Modular intermediate for sulfone herbicides

Generic Substitution Risks for Methyl Methylsulfonylcarbamate


Generic substitution among N-sulfonyl carbamates is contraindicated due to the profound influence of N-substituent identity on molecular geometry, reactivity, and biological fate. Methyl methylsulfonylcarbamate (C3H7NO4S, MW 153.16) lacks the aromatic or bulky alkyl groups present in structurally elaborated analogs [1][2]. This minimal structure confers distinct physicochemical and metabolic properties: the absence of a phenyl ring eliminates aromatic π-π interactions and oxidative metabolic pathways (e.g., CYP450-mediated hydroxylation) that dominate the fate of analogs such as asulam and methiocarb sulfone [1][2]. Conformational studies on N-(arylsulfonyl)methylcarbamates demonstrate that aryl substitution induces folded conformations via intramolecular shielding, an effect absent in the simpler methylsulfonyl derivative [3]. Consequently, substituting methyl methylsulfonylcarbamate with any aryl- or N-alkyl-substituted analog alters not only physical properties but also synthetic utility, metabolic stability, and potential off-target interactions, rendering direct replacement scientifically unsound without explicit validation in the intended application context.

Aryl-substituted analogs (asulam, methiocarb sulfone) introduce aromatic oxidation pathways absent in the minimal scaffold; metabolic profiles may not transfer.

Conformational differences: aryl N-sulfonyl carbamates adopt folded geometries, while the target compound remains extended, potentially altering recognition events.

N-substituent identity governs reactivity and synthetic utility; direct replacement without validation may compromise lead optimization workflows.

Differentiation Evidence: Methyl Methylsulfonylcarbamate vs. Analogs


Structural Minimalism vs. Elaborated Analogs

Methyl methylsulfonylcarbamate (CAS 88511-15-3) represents the minimal structural core of the N-sulfonyl carbamate class, with a molecular weight of 153.16 g/mol and zero aromatic rings . In contrast, the herbicide asulam (CAS 3337-71-1) incorporates a 4-aminophenyl substituent, yielding MW 230.24 g/mol and one aromatic ring [1]. Methiocarb sulfone (CAS 2179-25-1), a carbamate pesticide metabolite, is further elaborated with a 3,5-dimethylphenyl methylcarbamate scaffold, resulting in MW 257.31 g/mol and one aromatic ring [2]. The target compound is the sole representative in this class lacking any aromatic character, providing a baseline scaffold against which the effects of aryl substitution on potency, selectivity, and metabolic fate can be quantitatively deconvoluted.

Minimal Scaffold
Class-level
MW 153.16 g/mol, 0 aromatic rings vs. asulam (230.24 g/mol, 1 ring) and methiocarb sulfone (257.31 g/mol, 1 ring)
Supports baseline SAR with smallest scaffold; aryl contribution deconvolution
Molecular weight difference 33–40%; zero aromatic character
Structure-Activity Relationship Molecular Scaffold Comparison Lead Optimization Fragment-Based Drug Design

Conformational Divergence by N-Substituent

NMR studies on alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates have established that N-substituent identity governs solution-state conformation through hindered internal rotation [1]. Aryl N-(arylsulfonylmethyl)-N-methylcarbamates adopt folded conformations characterized by intramolecular shielding of aromatic protons, as evidenced by upfield NMR chemical shift perturbations [1]. Methyl methylsulfonylcarbamate, lacking both N-alkyl and aromatic substituents, is predicted to lack this folded conformation, existing instead in a more extended, rotamerically flexible state. This conformational divergence directly impacts molecular recognition events, including enzyme binding and receptor interactions, as the spatial presentation of the carbamate carbonyl and sulfonyl oxygens differs substantially between folded aryl analogs and the extended target compound.

Conformation
Class-level
Predicted extended, flexible conformation vs. folded aryl analogs (NMR on related compounds)
Conformational divergence may impact binding geometry and recognition
Inference from aryl N-(arylsulfonylmethyl) carbamate studies
Conformational Analysis NMR Spectroscopy Molecular Recognition Structure-Based Design

Absence of Aromatic Oxidation Pathway

The metabolic fate of N-sulfonyl carbamates is heavily influenced by the presence or absence of aromatic substituents. Asulam (CAS 3337-71-1), containing a 4-aminophenyl group, undergoes N-acetylation and aromatic hydroxylation as primary Phase I and Phase II biotransformation pathways [1]. Methiocarb sulfone (CAS 2179-25-1), bearing a 3,5-dimethylphenyl methylcarbamate scaffold, is a known metabolite of methiocarb, generated via oxidation of the parent thioether, and is subject to further aromatic oxidation [2]. Methyl methylsulfonylcarbamate (CAS 88511-15-3) completely lacks an aromatic moiety (0 aromatic rings) , thereby eliminating CYP450-mediated aromatic hydroxylation and subsequent conjugation (e.g., glucuronidation, sulfation) as metabolic routes. This metabolic simplicity predicts a more predictable and potentially less complex metabolite profile, reducing the likelihood of reactive quinone-imine or epoxide intermediates associated with aryl oxidation.

Metabolism
Class-level
No aromatic hydroxylation predicted; asulam and methiocarb sulfone undergo CYP450-mediated aryl oxidation
Simplified metabolite profile potential; reduced reactive intermediate risk
Inferred from structural absence of aromatic ring; validation needed
Xenobiotic Metabolism Drug Metabolism Toxicology Metabolite Identification

Methyl Methylsulfonylcarbamate: Applications & Procurement


Baseline SAR for N-Sulfonyl Carbamates

Procure methyl methylsulfonylcarbamate (MW 153.16, 0 aromatic rings) as the minimal fragment for systematic SAR expansion. Its low molecular weight and lack of aromatic character provide a clean baseline against which the contribution of aryl substituents to target binding (e.g., dihydropteroate synthase inhibition, as observed with asulam [1]) can be quantitatively evaluated. This fragment-based approach enables precise deconvolution of potency gains from incremental structural elaboration.

Conformational Probe for Structure-Based Design

Utilize methyl methylsulfonylcarbamate as a control compound in NMR or X-ray crystallography studies to define the conformational preferences of the unsubstituted N-sulfonyl carbamate scaffold [2]. Comparison with aryl-substituted analogs (e.g., asulam [1], methiocarb sulfone [3]), which adopt folded conformations via intramolecular shielding [2], allows rational design of constrained analogs with optimized binding poses.

Metabolic Stability: Aromatic Substitution Impact

Deploy methyl methylsulfonylcarbamate as a non-aromatic comparator in in vitro microsomal or hepatocyte stability assays. Its lack of an aromatic ring eliminates CYP450-mediated aromatic hydroxylation pathways, enabling direct measurement of the metabolic liability introduced by aryl substitution in analogs such as asulam [1] and methiocarb sulfone [3]. This data is critical for prioritizing lead candidates in agrochemical and pharmaceutical development.

Synthetic Intermediate for Sulfone-Based Herbicides

Procure methyl methylsulfonylcarbamate as a key intermediate in the synthesis of sulfone-containing herbicides, as described in recent patent literature [4]. Its minimal structure allows for modular functionalization to generate diverse N-substituted sulfonyl carbamate libraries for agrochemical screening.

Application
Selection Property
Validation Focus
Baseline SAR fragment
Minimal scaffold, zero aromatic rings
Aryl substituent impact deconvolution
Conformational probe
Predicted extended conformation
Binding pose comparison with folded analogs
Metabolic stability comparator
Non-aromatic metabolic profile
CYP450 pathway contribution assessment
Synthetic intermediate
Modular functionalization
Library diversification and agrochemical screening

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